

2,5-Dibromo-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dibromo-3-nitropyridine**

Cat. No.: **B098540**

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dibromo-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **2,5-Dibromo-3-nitropyridine**, a key intermediate in the fields of medicinal chemistry and materials science.

Core Compound Data

2,5-Dibromo-3-nitropyridine is a substituted pyridine ring bearing two bromine atoms and a nitro group. These functional groups impart significant reactivity, making it a versatile building block in organic synthesis.

Quantitative Data Summary

Property	Value	Citations
Molecular Weight	281.89 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [5]
CAS Number	15862-37-0	[1] [3] [6]
Melting Point	92 - 96 °C	[1] [3]
Appearance	Light orange to yellow to green powder/crystal	[1]

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of **2,5-Dibromo-3-nitropyridine** are crucial for its application in research and development. Below are two established experimental protocols.

Protocol 1: Synthesis from 5-Bromo-3-nitropyridin-2-amine

This procedure details a Sandmeyer-type reaction to replace an amino group with a bromine atom.

Experimental Protocol:

- 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) is slowly added to a stirred 48% aqueous hydrogen bromide solution (13 mL) at 0 °C. The internal temperature must be maintained below 5 °C.[6]
- Following the addition, liquid bromine (4.69 mL) and sodium sulfite (6.32 g) are added sequentially while maintaining the temperature at 0 °C.[6]
- The reaction mixture is stirred for an additional 45 minutes at 0 °C.[6]
- A solution of sodium hydroxide (9.16 g in 10 mL of water) is then added.[6]
- The mixture is allowed to warm to room temperature and is stirred for 1 hour.[6]
- The resulting solid product is collected by filtration, washed thoroughly with water, and dried to yield **2,5-dibromo-3-nitropyridine**.[6]

Protocol 2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol

This protocol involves the conversion of a pyridinol to the corresponding bromo-pyridine using a brominating agent.

Experimental Protocol:

- A suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) is prepared.[6]

- Dimethylformamide (DMF, 0.7 ml, 9.13 mmol) is added, and the mixture is heated to 90 °C, protected from light.[6]
- A solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml) is added dropwise at 90 °C.[6]
- The reaction mixture is stirred at 90 °C for 16 hours.[6]
- After cooling to room temperature, toluene (50 ml) and water (50 ml) are added to quench the reaction and facilitate product isolation.[6]

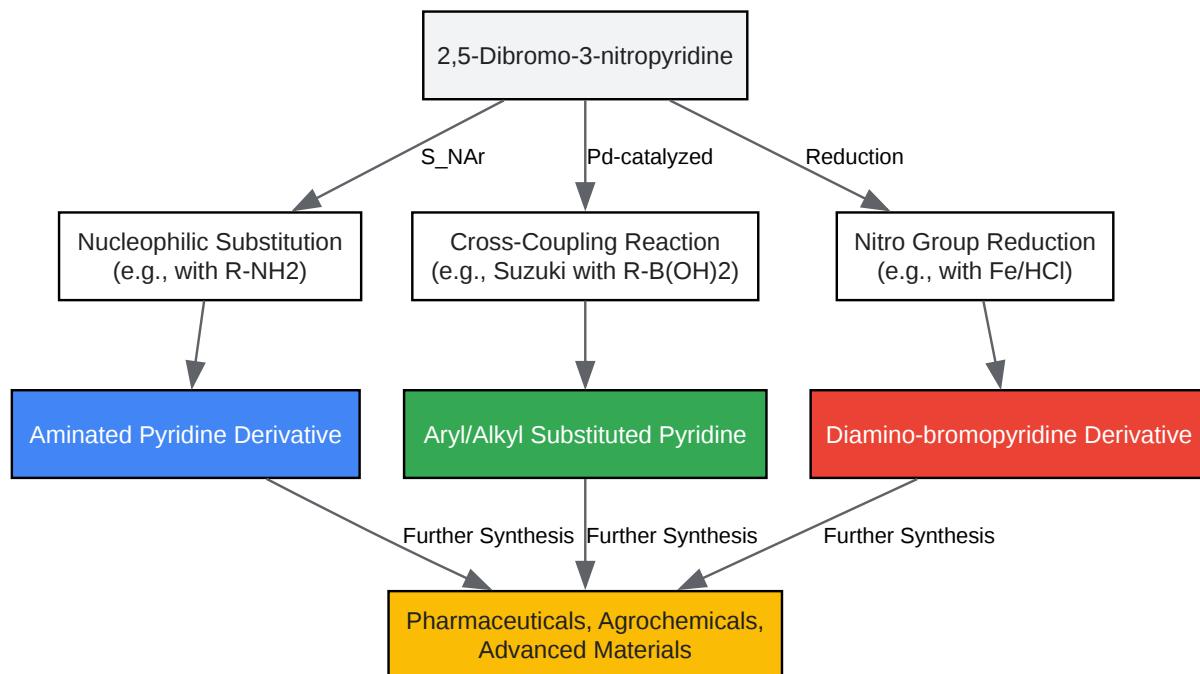
Chemical Reactivity and Applications

The strategic placement of two bromine atoms and a strong electron-withdrawing nitro group makes **2,5-Dibromo-3-nitropyridine** a highly versatile synthetic intermediate.[3]

Reactivity Profile

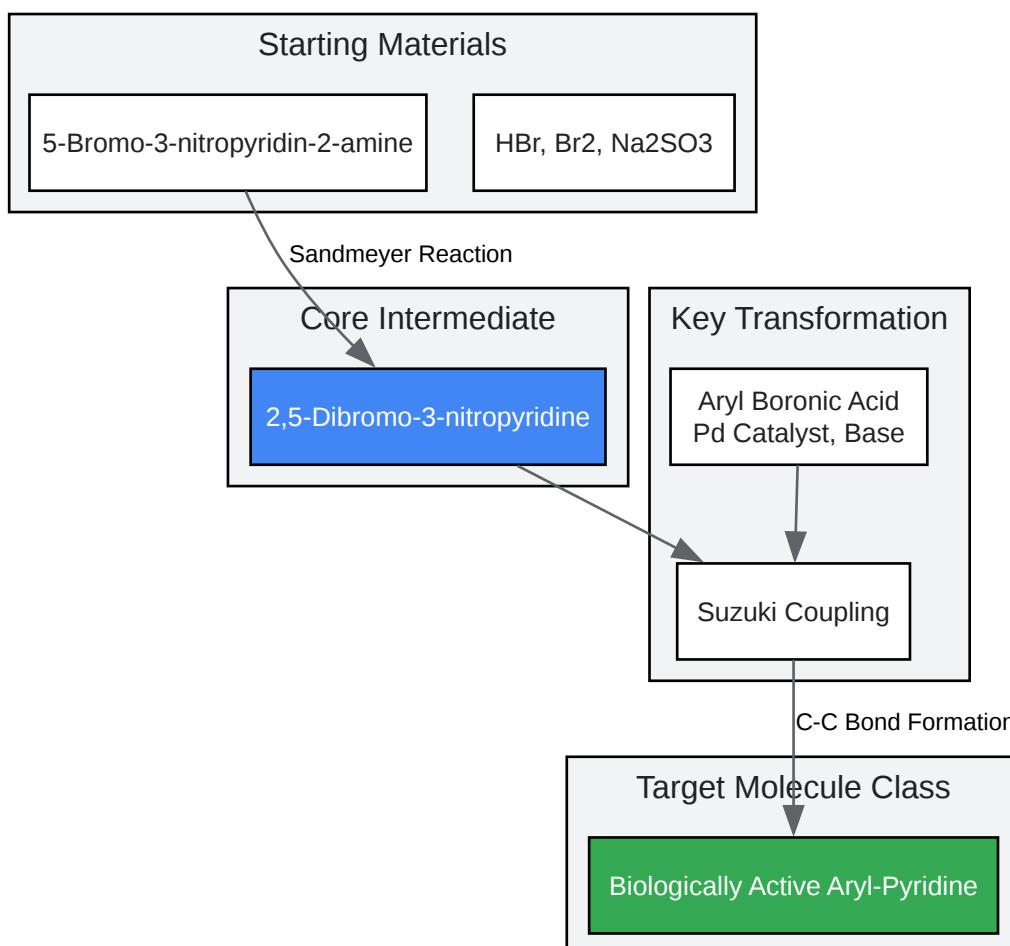
The pyridine ring is activated for a variety of transformations:

- Nucleophilic Aromatic Substitution (SNAr): The bromine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring for such attacks.
- Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for introducing carbon-based fragments via reactions like Suzuki, Sonogashira, and Heck couplings.[3] This allows for the construction of complex molecular skeletons.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up further synthetic pathways, allowing for the introduction of new functional groups or the formation of fused ring systems.[3]


Applications in Drug Development and Agrochemicals

2,5-Dibromo-3-nitropyridine is a crucial building block in the synthesis of a wide range of target molecules.

- Pharmaceuticals: It serves as a key intermediate in the development of novel therapeutic agents, particularly those targeting bacterial infections and for cancer treatments.[1]
- Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides, contributing to crop protection.[1]
- Materials Science: It is also explored for its potential in creating advanced materials, such as conducting polymers for use in electronic devices.[1]


Visualization of Synthetic Utility

The following diagrams illustrate the central role of **2,5-Dibromo-3-nitropyridine** in synthetic workflows.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from **2,5-Dibromo-3-nitropyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis routes of 2,5-Dibromo-3-nitropyridine [\[benchchem.com\]](http://benchchem.com)
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]

- 5. 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dibromo-3-nitropyridine | 15862-37-0 [chemicalbook.com]
- To cite this document: BenchChem. [2,5-Dibromo-3-nitropyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098540#2-5-dibromo-3-nitropyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com